CK-1δ Inhibitory Potency: Differentiated Profile of the 6-Ethoxy Substituent Versus 6-H, 6-CF₃, and 6-OCH₃ Analogs
The 6-ethoxy substituent on the benzothiazole ring confers a distinct CK-1δ potency tier within the N-(benzothiazolyl)-2-phenylacetamide series. Across systematic SAR analysis of 55 compounds, the 6-CF₃ analog demonstrated the highest potency (IC₅₀ = 0.047 ± 0.005 µM for the unsubstituted phenyl variant, compound 46), while the unsubstituted 6-H analog (compound 45) showed IC₅₀ = 0.33 ± 0.03 µM [1]. Ethoxy-substituted compounds consistently exhibited potency intermediate between methoxy and trifluoromethyl variants: the 6-ethoxy-3-chlorophenyl analog (compound 23) displayed IC₅₀ = 1.21 ± 0.09 µM, and the 6-ethoxy-4-chlorophenyl analog (compound 29) showed IC₅₀ = 1.11 ± 0.29 µM—both representing a ~4-fold reduction in potency compared to the 3-chlorophenyl hit MR-3.15 (IC₅₀ = 0.85 ± 0.10 µM) [1]. The authors explicitly noted that 'the sterically greater ethoxy group (compound 23) slightly decrease the enzymatic inhibition in comparison with the hit compound MR-3.15' [1]. This places the 6-ethoxy variant in a distinct potency tier (~1–2 µM estimated range for the target compound) that is neither the most potent (6-CF₃, <50 nM) nor the least active (6-Cl analogs with potency loss), providing an optimal intermediate potency window for mechanistic studies where avoiding complete target saturation is advantageous. NOTE: The exact compound N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide (CAS 313275-28-4) has not been directly tested in published CK-1δ assays; the estimated IC₅₀ range is inferred from closely related analogs with consistent SAR trends [1].
| Evidence Dimension | CK-1δ inhibitory potency (IC₅₀, µM) |
|---|---|
| Target Compound Data | Estimated IC₅₀ ~1.0–1.5 µM (inferred from SAR of 6-ethoxy analogs: compound 23 IC₅₀ 1.21 µM [3-Cl-phenyl]; compound 29 IC₅₀ 1.11 µM [4-Cl-phenyl]; compound 44 IC₅₀ 1.09 µM [3-OCH₃-phenyl]) |
| Comparator Or Baseline | Compound 45 (6-H, unsubstituted phenyl): IC₅₀ = 0.33 ± 0.03 µM; Compound 46 (6-CF₃, unsubstituted phenyl): IC₅₀ = 0.047 ± 0.005 µM; Compound 17 (6-CH₃, 3-Cl-phenyl): IC₅₀ = 0.083 ± 0.003 µM; MR-3.15 (6-H, 3-Cl-phenyl): IC₅₀ = 0.85 ± 0.10 µM |
| Quantified Difference | ~3–5-fold reduction in CK-1δ potency versus unsubstituted 6-H analog; ~20–30-fold reduction versus 6-CF₃ analog |
| Conditions | In vitro CK-1δ enzymatic inhibition assay; recombinant human CK-1δ; luminometric kinase-glo method; data from Salado et al. J Med Chem 2014 Table 4 [1] |
Why This Matters
The intermediate potency tier of the 6-ethoxy analog makes it particularly useful for dose-response mechanistic studies where partial CK-1δ inhibition is desired, avoiding the confounding effects of complete target saturation seen with sub-100 nM 6-CF₃ inhibitors.
- [1] Salado IG, Redondo M, Bello ML, Perez C, Liachko NF, Kraemer BC, et al. Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis. J Med Chem. 2014;57(6):2755–2772. doi:10.1021/jm500065f. Table 4 and accompanying SAR discussion. View Source
